![molecular formula C9H9NOS B1473450 [5-(Thiophen-2-yl)furan-2-yl]methanamine CAS No. 1505089-09-7](/img/structure/B1473450.png)
[5-(Thiophen-2-yl)furan-2-yl]methanamine
Overview
Description
“[5-(Thiophen-2-yl)furan-2-yl]methanamine” is a chemical compound with the molecular weight of 163.18 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized by the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. The reaction was mediated with manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 .Scientific Research Applications
Synthesis and Characterization of Schiff Base Metal Complexes
1-(furan-2-yl)methanamine has been utilized in the synthesis of Schiff base rare earth metal complexes, which were investigated for their antimicrobial and anticancer activities. The Pr3+ complex, in particular, showed promising biological efficacy in both assays (Preethi et al., 2021).
Reactivity and Applications in Organic Synthesis
The ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles has been studied, showing the selective reactivity of these heterocycles towards acylbromoacetylenes in solid Al2O3 medium. This reactivity opens pathways for the synthesis of acylethynylpyrroles, which are valuable in organic synthesis and potentially in material science (Sobenina et al., 2014).
Anticancer Activity of Metal Complexes
Palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(furan-2-yl)methanamine, have been characterized and evaluated for their anticancer activity against various human cancerous cell lines. These complexes demonstrated significant potential, with some reducing cell viability by more than 80% (Mbugua et al., 2020).
Catalysis and Synthetic Applications
The catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using furan-2-yl(phenyl)methanol derivatives has been developed, affording a method to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This showcases the utility of furan-2-yl derivatives in facilitating complex synthetic transformations (Reddy et al., 2012).
Medicinal Chemistry Applications
The incorporation of furan and thiophene moieties into nucleobases, nucleosides, and their analogues has been explored for the development of bioactive molecules with potential antiviral, antitumor, and other therapeutic activities. This highlights the importance of furan-2-yl and thiophen-2-yl substituents in drug design and medicinal chemistry (Ostrowski, 2022).
Electrochromic Materials
The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and their electrochromic properties were investigated. These materials, including homopolymers and copolymers with EDOT, demonstrate potential applications in electrochromic devices (ECDs) due to their distinct optical properties and stability (Abaci et al., 2016).
Future Directions
The future directions for the study of “[5-(Thiophen-2-yl)furan-2-yl]methanamine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the study of their interaction with various receptors could provide valuable insights into their potential use in medicinal chemistry .
properties
IUPAC Name |
(5-thiophen-2-ylfuran-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMVJKCEDYFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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